molecular formula C12H12O B1409112 [1-(4-Ethynylphenyl)cyclopropyl]methanol CAS No. 1678527-86-0

[1-(4-Ethynylphenyl)cyclopropyl]methanol

Cat. No. B1409112
CAS RN: 1678527-86-0
M. Wt: 172.22 g/mol
InChI Key: XTHVKPCBOJBJEZ-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)cyclopropylmethanol (EPCE) is a cyclopropylmethanol derivative of 4-ethynylphenol. It is a relatively new compound that is currently being studied for its potential applications in scientific research. EPCE has a wide range of potential uses, including as a catalyst in organic synthesis, as a reagent for the formation of cyclopropylmethyl esters and as a possible therapeutic agent.

Scientific Research Applications

Synthesis and Antitubercular Activities

  • Compounds synthesized from cyclopropyl methanols, including derivatives of "[1-(4-Ethynylphenyl)cyclopropyl]methanol," demonstrate significant antitubercular activity. In particular, specific compounds have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Mycobacterium tuberculosis (Bisht et al., 2010).

Organic Chemistry Applications

  • Cyclopropyl methanols have been used in Brønsted acid-catalyzed reactions to efficiently produce 3-halohydrofurans. This method is applicable to cyclopropyl methanols with various functional groups and demonstrates versatility in organic synthesis (Mothe et al., 2011).
  • An improved synthesis method for (4-ethenylphenyl)diphenyl methanol has been reported, highlighting its application in preparing trityl functionalized polystyrene resin. This demonstrates the utility of such compounds in material science and solid-phase organic synthesis (Manzotti et al., 2000).

Biochemical Studies

  • Cyclopropyl methanols, including the ethynylphenyl variant, are studied for their reactions under specific conditions, providing insights into reaction mechanisms and potential biochemical applications. For example, studies on the reaction behavior of cyclopropylmethyl cations derived from phenylselenocyclopropylmethanols offer understanding of reaction pathways and mechanisms (Honda et al., 2009).

Methanol as a Solvent in Biological Studies

  • Research indicates that methanol can significantly impact lipid dynamics in biological membranes, which is relevant when studying transmembrane proteins and peptides in biological and synthetic membranes. This could influence the use of methanol, including derivatives like "[1-(4-Ethynylphenyl)cyclopropyl]methanol," in such studies (Nguyen et al., 2019).

properties

IUPAC Name

[1-(4-ethynylphenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6,13H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHVKPCBOJBJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Ethynylphenyl)cyclopropyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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